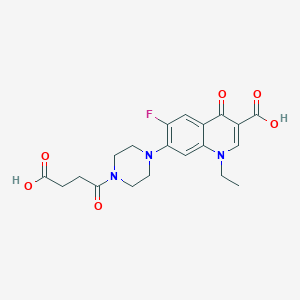
4-(2-Oxoethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Oxoethyl)benzaldehyde, also known as 4-oxo-2-phenylbutanal, is an organic compound with the chemical formula C10H10O2. It is a yellowish liquid with a sweet and floral odor. This compound is widely used in various scientific research applications due to its unique properties and chemical structure.
Applications De Recherche Scientifique
4-(2-Oxoethyl)benzaldehyde has a wide range of scientific research applications. One of the most significant applications is its use as a starting material for the synthesis of various pharmaceuticals and agrochemicals. It is also used in the synthesis of various fragrances and flavors. In addition, 4-(2-Oxoethyl)benzaldehyde is used as a reagent in organic synthesis and as a building block for various organic compounds.
Mécanisme D'action
The mechanism of action of 4-(2-Oxoethyl)benzaldehyde is not fully understood. However, it is believed to act as an electrophile in various chemical reactions. It can react with various nucleophiles such as amines, alcohols, and thiols to form various organic compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-(2-Oxoethyl)benzaldehyde. However, it is believed to have low toxicity and is not known to cause any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-Oxoethyl)benzaldehyde in lab experiments is its unique chemical structure, which allows it to act as a versatile building block for various organic compounds. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are various future directions related to the use of 4-(2-Oxoethyl)benzaldehyde in scientific research. One of the most significant areas of research is the development of new synthesis methods for this compound and its derivatives. Another area of research is the investigation of the biological activity of 4-(2-Oxoethyl)benzaldehyde and its potential use in the development of new pharmaceuticals and agrochemicals. Additionally, the use of 4-(2-Oxoethyl)benzaldehyde in the synthesis of new fragrances and flavors is an area of ongoing research.
Méthodes De Synthèse
There are various methods for synthesizing 4-(2-Oxoethyl)benzaldehyde. One of the most common methods involves the reaction of 2-phenylacetaldehyde with acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of 4-(2-Oxoethyl)benzaldehyde as a yellowish liquid.
Propriétés
Numéro CAS |
103790-65-4 |
|---|---|
Nom du produit |
4-(2-Oxoethyl)benzaldehyde |
Formule moléculaire |
C9H8O2 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
4-(2-oxoethyl)benzaldehyde |
InChI |
InChI=1S/C9H8O2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,6-7H,5H2 |
Clé InChI |
YWZZSBHKKBGEGK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC=O)C=O |
SMILES canonique |
C1=CC(=CC=C1CC=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)


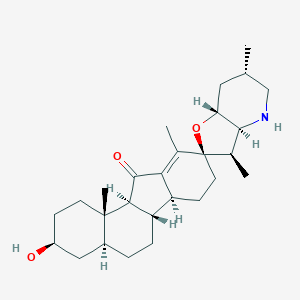
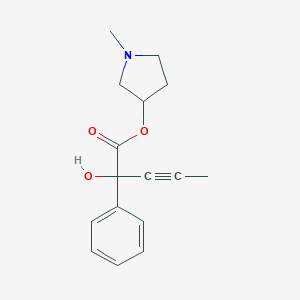
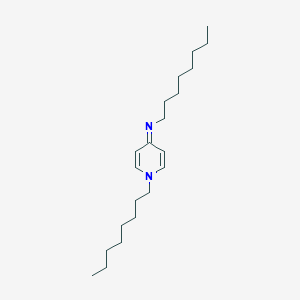

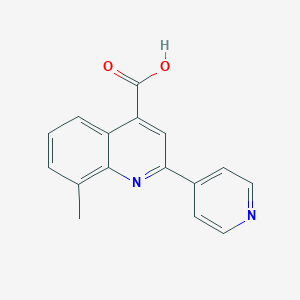
![3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one](/img/structure/B34072.png)
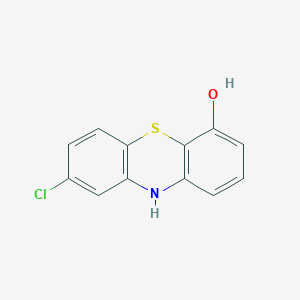
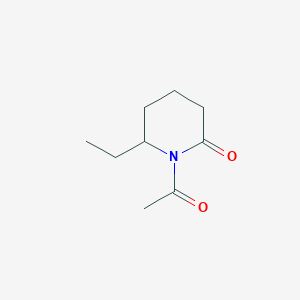
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B34075.png)

